molecular formula C7H13NO2 B1526235 3-Amino-3-cyclopropylbutanoic acid CAS No. 1270536-24-7

3-Amino-3-cyclopropylbutanoic acid

Cat. No. B1526235
M. Wt: 143.18 g/mol
InChI Key: OELQFMFNZSFSOD-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylbutanoic acid is an amino acid analog with a molecular weight of 143.19 . It has received considerable attention due to its potential therapeutic applications in neurological and psychiatric disorders.


Molecular Structure Analysis

The molecular formula of 3-Amino-3-cyclopropylbutanoic acid is C7H13NO2 . The InChI code is 1S/C7H13NO2/c1-7(8,4-6(9)10)5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

3-Amino-3-cyclopropylbutanoic acid is a colorless, crystalline substance . It has a high melting point due to its ionic properties . Its solubility depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Characterization and Toxicity in Mushrooms

  • 3-Amino-3-cyclopropylbutanoic acid, isolated from the mushroom Amanita cokeri, exhibits toxicity to various organisms like the fungus Cercospora kikuchii, the arthropod Oncopeltus fasciatus, and bacteria such as Agrobacterium tumefaciens, Erwinia amylovora, and Xanthomonas campestris. This compound's bacterial toxicity can be reversed by adding isoleucine to the medium (Drehmel & Chilton, 2002).

Role in Plant Growth Regulation

  • The stereostructure of 3-Amino-3-cyclopropylbutanoic acid, a plant growth regulator from the mushroom Amanita castanopsidis Hongo, was determined through its racemic and enantioselective syntheses. This involved a chelate-enolate Claisen rearrangement as a key step (Morimoto et al., 2002).

Structural Studies in Solid State

  • The solid-state structures of cyclo-β-peptides, cyclic tetramers of 3-aminobutanoic acid, were determined. These peptides form tubular structures held together by nonlinear hydrogen bonds, contributing to a better understanding of peptide structures (Seebach et al., 1997).

Vibrational Spectra and DFT Calculations

  • Vibrational spectra studies of zwitterionic 3-Aminobutanoic acid supported by Density Functional Theory (DFT) calculations have been conducted. This research aids in understanding the structural and electronic properties of such compounds (Yalagi, 2022).

Applications in Synthesis and Drug Discovery

  • Studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid revealed their potential as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. This discovery has implications in neuropharmacology (Dappen et al., 2010).

Development of Greener Synthetic Processes

  • Research on the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid focuses on developing greener, more environmentally friendly synthetic processes. This involves using solvent-free methods and aims at reducing the environmental impact of chemical synthesis (Weiss et al., 2010).

properties

IUPAC Name

3-amino-3-cyclopropylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(8,4-6(9)10)5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELQFMFNZSFSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-cyclopropylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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